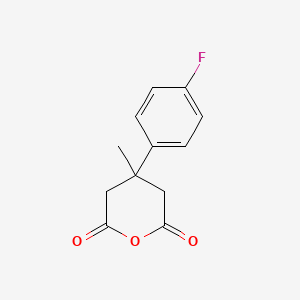
4-(4-fluorophenyl)-4-methyloxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-4-methyloxane-2,6-dione (4-FPM-2,6-D) is a fluorinated analog of 4-methylphenidate (MPH), a psychostimulant drug used to treat Attention Deficit Hyperactivity Disorder (ADHD). 4-FPM-2,6-D is a novel compound that has been studied for its potential use as a therapeutic agent for the treatment of ADHD and other disorders.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-4-methyloxane-2,6-dione has been studied for its potential use as a therapeutic agent for the treatment of ADHD and other disorders. In animal studies, this compound has been shown to have a stimulant effect similar to that of MPH, but with a lower potency. Additionally, this compound has been shown to have a higher selectivity for the dopamine transporter compared to MPH. This suggests that this compound may be more effective in treating ADHD than MPH.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-4-methyloxane-2,6-dione is not fully understood. However, it is believed that this compound acts as a dopamine reuptake inhibitor, which increases the amount of dopamine available in the brain. This increased availability of dopamine is thought to be responsible for the stimulant effects of this compound. Additionally, this compound has been shown to increase the release of norepinephrine, which is thought to contribute to its stimulant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, in animal studies, this compound has been shown to increase locomotor activity, reduce anxiety-like behavior, and increase the release of dopamine and norepinephrine in the brain. Additionally, this compound has been shown to increase the levels of serotonin and noradrenaline in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-fluorophenyl)-4-methyloxane-2,6-dione in laboratory experiments has several advantages. First, this compound is a novel compound that is not yet widely available, which makes it an ideal candidate for use in research studies. Additionally, this compound is a potent psychostimulant with a high selectivity for the dopamine transporter, making it an ideal candidate for studies of dopamine-related disorders. Finally, the synthesis method for this compound is relatively simple and inexpensive, making it an attractive option for laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound has not been extensively studied, so its effects on humans are not yet fully understood. Additionally, this compound has not been approved by the FDA for use in humans, so it cannot be used in clinical trials. Finally, this compound is a potent psychostimulant, so it should be used with caution in laboratory experiments.
Orientations Futures
There are several potential future directions for the study of 4-(4-fluorophenyl)-4-methyloxane-2,6-dione. First, further research should be conducted to better understand the biochemical and physiological effects of this compound. Additionally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans. Finally, research should be conducted to explore the potential therapeutic uses of this compound, such as its use in the treatment of ADHD and other disorders.
Méthodes De Synthèse
4-(4-fluorophenyl)-4-methyloxane-2,6-dione can be synthesized by a three-step process. The first step involves the reaction of 4-fluorophenylmagnesium bromide with 4-methyloxane-2,6-dione to produce 4-fluorophenyl-4-methyloxane-2,6-dione. The second step involves the reaction of the product of the first step with potassium carbonate in an aqueous solution to produce 4-fluorophenyl-4-methyloxane-2,6-dione. The final step involves the reaction of the product of the second step with sodium hydroxide to produce this compound.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-4-methyloxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c1-12(6-10(14)16-11(15)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFSCKGKYBSJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

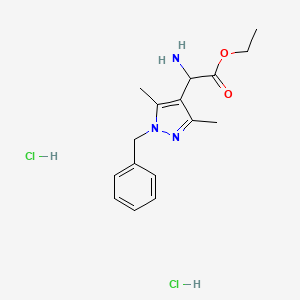
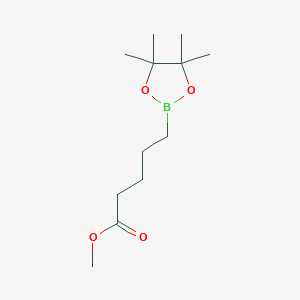
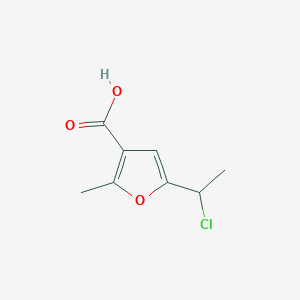
![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)

![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)
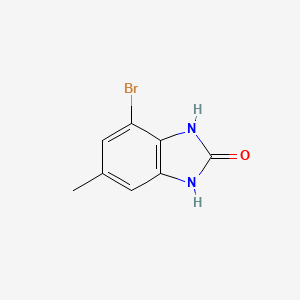

![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)